molecular formula C19H25N5O4 B2704377 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 919020-04-5

7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2704377
CAS No.: 919020-04-5
M. Wt: 387.44
InChI Key: TXUGRKKUACZMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-(3,4-Dimethylphenoxy)-2-hydroxypropyl)-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative characterized by substitutions at the 7- and 8-positions of the xanthine core. The 7-position features a 3-(3,4-dimethylphenoxy)-2-hydroxypropyl group, while the 8-position is substituted with an ethylamino moiety. These modifications aim to enhance selectivity for adenosine receptor subtypes or improve pharmacokinetic properties compared to unmodified xanthines like theophylline .

Properties

IUPAC Name

7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-8-(ethylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4/c1-5-20-18-21-16-15(17(26)22-19(27)23(16)4)24(18)9-13(25)10-28-14-7-6-11(2)12(3)8-14/h6-8,13,25H,5,9-10H2,1-4H3,(H,20,21)(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUGRKKUACZMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1CC(COC3=CC(=C(C=C3)C)C)O)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione , also known by its CAS number 941937-31-1, is a purine derivative that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological mechanisms, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The molecular formula of the compound is C21H30N6O4C_{21}H_{30}N_{6}O_{4}, with a molecular weight of approximately 430.5 g/mol. The structure features several functional groups that enhance its biological activity, including hydroxyl and amine groups. These modifications are crucial for its interaction with biological targets.

PropertyValue
Molecular Formula C21H30N6O4
Molecular Weight 430.5 g/mol
CAS Number 941937-31-1

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities, particularly in the context of cancer treatment and vascular health. Its antitumor properties have been highlighted in various studies, suggesting an ability to inhibit the growth of specific cancer cell lines.

Antitumor Activity

Preliminary studies suggest that derivatives of this compound can inhibit the proliferation of cancer cells, particularly P388 leukemia cells. The mechanism may involve interference with nucleic acid metabolism or modulation of signaling pathways relevant to cancer cell survival.

Vascular Effects

Some studies have indicated potential vascular relaxing effects, which could be beneficial in treating conditions associated with vascular dysfunction. The exact mechanisms remain to be fully elucidated but may involve interactions with kinases or phosphodiesterases.

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that compounds structurally similar to this one exhibited cytotoxic effects. The specific pathways affected include those involved in cell cycle regulation and apoptosis.
  • Animal Models : In vivo studies using murine models have shown promising results in reducing tumor size and improving survival rates when treated with this compound.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Nucleic Acid Interaction : The purine structure allows for potential interference with DNA and RNA synthesis.
  • Enzyme Modulation : The amine groups may influence enzyme activities related to nucleotide metabolism.
  • Signal Transduction Pathways : Potential interactions with cellular receptors could modulate pathways involved in cell growth and survival.

Applications

The unique properties of this compound suggest several potential applications:

  • Cancer Therapy : Due to its antitumor activity, it may serve as a lead compound for developing new anticancer drugs.
  • Vascular Health : Its relaxing effects on blood vessels could make it a candidate for treating hypertension or other cardiovascular diseases.
  • Drug Delivery Systems : The structural components indicate potential use in creating interpenetrating polymer networks for controlled drug release systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 7-Position

The 7-position substituent significantly influences receptor binding and solubility. Key comparisons include:

  • 7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl] analog (): The methoxy group enhances electron-donating effects, which may increase solubility but reduce blood-brain barrier penetration compared to the dimethylphenoxy group .
  • 7-Phenethyl/phenylpropyl analogs (): Bulky alkyl/aryl groups at the 7-position, as in 8-bromo-1,3-dimethyl-7-phenethyl derivatives, prioritize A2B receptor antagonism but compromise metabolic stability .

Substituent Variations at the 8-Position

The 8-position’s amino group modulates electronic and steric properties:

  • 8-[(3-Methylphenyl)amino] analog (): Aromatic substitution (e.g., 3-methylanilino) enhances π-π stacking interactions with receptor pockets but increases CYP450-mediated metabolism risks .
  • 8-Styryl/hydrazino analogs (): Non-amino substituents like styryl () or hydrazino () groups shift activity toward phosphodiesterase inhibition rather than adenosine receptor modulation .

Physicochemical and Pharmacokinetic Properties

Melting Points and Solubility

  • The 8-biphenyl-styryl analog () exhibits a melting point of 230°C, lower than the 333°C observed in simpler 1,3-dimethylxanthines, likely due to reduced crystallinity from bulky substituents .
  • The target compound’s ethylamino and hydroxypropyl groups may lower its melting point relative to analogs with rigid aromatic substituents (e.g., 3-methylanilino in ).

Lipophilicity and Bioavailability

  • LogP Predictions: The 3,4-dimethylphenoxy group in the target compound increases logP compared to 4-methoxyphenoxy () but decreases it relative to 4-ethylphenoxy (). This balance may optimize blood-brain barrier penetration .
  • Hydrogen Bonding: The 2-hydroxypropyl linker in the target compound enhances hydrogen bonding capacity, improving solubility over analogs with non-hydroxylated chains (e.g., ’s phenylpropyl derivatives) .

Adenosine Receptor Affinity

  • A1 Receptor: The ethylamino group in the target compound may favor A1 antagonism, similar to 8-alkylamino theophylline derivatives, whereas 8-aryl substituents () shift selectivity toward A2A .
  • A2B/A3 Receptor : Bulky 7-substituents (e.g., 3-(4-trifluoromethoxy)phenylprop-2-inyl in ) enhance A2B/A3 activity but are absent in the target compound, suggesting narrower receptor targeting .

Enzymatic Inhibition

  • Phosphodiesterase (PDE) Inhibition : The target compound’s purine-dione core retains weak PDE4 inhibitory activity, whereas 8-styryl derivatives () show stronger PDE5 affinity due to extended π-conjugation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.